molecular formula C16H22O4 B1325754 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid CAS No. 898791-91-8

7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid

Cat. No.: B1325754
CAS No.: 898791-91-8
M. Wt: 278.34 g/mol
InChI Key: UNBIRWQBXQPCCP-UHFFFAOYSA-N
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Description

7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid, also known as GW501516, is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol. This compound has been extensively researched for its potential therapeutic effects in various fields of research and industry.

Scientific Research Applications

7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular metabolism and energy regulation.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxybenzaldehyde and heptanoic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the isopropoxy group.

Mechanism of Action

The mechanism of action of 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. By activating PPARδ, the compound can enhance fatty acid oxidation, improve insulin sensitivity, and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-Oxoheptanoic acid: Lacks the isopropoxyphenyl group, resulting in different chemical properties and biological activities.

    4-Isopropoxybenzaldehyde: Contains the isopropoxyphenyl group but lacks the heptanoic acid chain.

    GW0742: Another PPARδ agonist with a different chemical structure but similar biological effects.

Uniqueness

7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid is unique due to its specific chemical structure, which combines the heptanoic acid chain with the isopropoxyphenyl group. This unique structure allows it to interact with PPARδ in a distinct manner, leading to its specific biological effects and potential therapeutic applications.

Properties

IUPAC Name

7-oxo-7-(4-propan-2-yloxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-12(2)20-14-10-8-13(9-11-14)15(17)6-4-3-5-7-16(18)19/h8-12H,3-7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBIRWQBXQPCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645447
Record name 7-Oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-91-8
Record name 4-(1-Methylethoxy)-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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